Zinc fluoride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

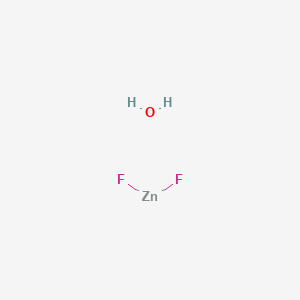

Zinc fluoride hydrate, represented by the chemical formula ZnF2 · xH2O, is an inorganic compound . It is a colorless solid and is among the simple binary ionic fluorides .

Synthesis Analysis

Zinc fluoride hydrate can be synthesized through several methods. One common method is the fluorolytic sol–gel route . This method involves the reaction of zinc with fluorine gas, a reaction that produces a bright light, showcasing the exothermic nature of the process . Another method involves reacting zinc oxide with hydrofluoric acid .Molecular Structure Analysis

The compound consists of the central Zn2+ combined with F– and coordination water to form the [ZnF2(H2O)4] octahedra . Each octahedron is isolated from each other to form a 0-dimensional structure .Chemical Reactions Analysis

The reaction between zinc and fluorine gas is as follows: Zn (s) + F2 (g) → ZnF2 (s) . The reaction with zinc oxide and hydrofluoric acid is given by: ZnO (s) + 2 HF (aq) → ZnF2 (s) + H2O (l) .Physical And Chemical Properties Analysis

Zinc fluoride hydrate is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . It is noncombustible but releases toxic hydrogen fluoride gas when heated to decomposition . Being an ionic compound, zinc fluoride readily dissolves in water to give a slightly acidic solution, due to the hydrolysis of the Zn2+ and F– ions .作用機序

Safety and Hazards

将来の方向性

Research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries . The successful synthesis and detailed characterization of nanoscopic ZnF2 allow follow-up work exploring its applications, and will lead to studies of more metal fluorides with similar methods .

特性

IUPAC Name |

difluorozinc;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHOVPJDYIFXTJ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Zn]F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2H2OZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc fluoride hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

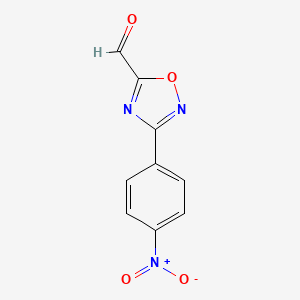

![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)

![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)

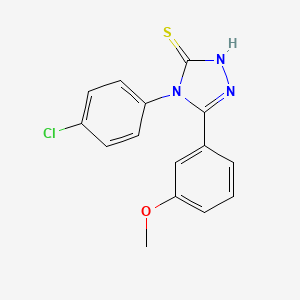

![N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine](/img/structure/B3429300.png)